molecular formula C11H18N2O3 B1428337 tert-Butyl 8-oxo-3,7-diazabicyclo[4.2.0]octane-3-carboxylate CAS No. 1251005-47-6

tert-Butyl 8-oxo-3,7-diazabicyclo[4.2.0]octane-3-carboxylate

Numéro de catalogue: B1428337
Numéro CAS: 1251005-47-6
Poids moléculaire: 226.27 g/mol
Clé InChI: WSAIROQUSBKKFF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

tert-Butyl 8-oxo-3,7-diazabicyclo[4.2.0]octane-3-carboxylate: is a bicyclic compound known for its potent inhibitory effects on glutamate transporters. This compound has garnered significant interest in the scientific community due to its potential therapeutic applications in various diseases.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 8-oxo-3,7-diazabicyclo[4.2.0]octane-3-carboxylate typically involves the reaction of 3,8-diazabicyclo[4.2.0]octane with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the tert-butyl ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions:

    Oxidation: tert-Butyl 8-oxo-3,7-diazabicyclo[4.2.0]octane-3-carboxylate can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products, depending on the reducing agents used.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce various reduced forms of the compound .

Applications De Recherche Scientifique

Chemistry: In chemistry, tert-Butyl 8-oxo-3,7-diazabicyclo[4.2.0]octane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology and Medicine: The compound has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of glutamate transporters, which makes it a candidate for the treatment of neurological disorders such as epilepsy and neurodegenerative diseases.

Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions. Its stability and reactivity make it suitable for a wide range of industrial applications .

Mécanisme D'action

The mechanism of action of tert-Butyl 8-oxo-3,7-diazabicyclo[4.2.0]octane-3-carboxylate involves the inhibition of glutamate transporters. By binding to these transporters, the compound prevents the uptake of glutamate, leading to increased extracellular levels of this neurotransmitter. This action can modulate synaptic transmission and has potential therapeutic effects in neurological disorders.

Comparaison Avec Des Composés Similaires

  • tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
  • tert-Butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride

Comparison: While these compounds share a similar bicyclic structure, tert-Butyl 8-oxo-3,7-diazabicyclo[4.2.0]octane-3-carboxylate is unique due to its potent inhibitory effects on glutamate transporters. This specific activity sets it apart from other similar compounds, making it particularly valuable in neurological research and potential therapeutic applications .

Activité Biologique

Overview

tert-Butyl 8-oxo-3,7-diazabicyclo[4.2.0]octane-3-carboxylate is a bicyclic compound that has gained attention for its significant biological activities, particularly as an inhibitor of glutamate transporters. This property positions it as a potential therapeutic agent for various neurological disorders, including epilepsy and neurodegenerative diseases.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 1251005-47-6
  • Molecular Formula : C11_{11}H18_{18}N2_2O3_3
  • Molecular Weight : 226.27 g/mol

The primary mechanism of action for this compound involves the inhibition of glutamate transporters (specifically EAATs). By binding to these transporters, the compound prevents the reuptake of glutamate, leading to increased extracellular levels of this neurotransmitter. This modulation of glutamate levels can influence synaptic transmission and has implications for treating conditions characterized by excitotoxicity.

Inhibition of Glutamate Transporters

Research indicates that this compound exhibits potent inhibitory effects on glutamate transporters, which are critical in regulating neurotransmitter levels in the brain. Elevated glutamate levels are associated with various neurological conditions, making this compound a promising candidate for therapeutic development.

Case Studies and Research Findings

  • Neuroprotective Effects : Studies have demonstrated that compounds with similar structures can protect neuronal cells from excitotoxicity induced by excessive glutamate exposure. The protective mechanisms may involve reducing oxidative stress and inflammation in neuronal tissues.
  • Potential in Neurological Disorders : The inhibition of glutamate reuptake has been linked to potential benefits in treating epilepsy and other neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The ability to modulate synaptic activity through glutamate levels presents a novel approach to therapy.
  • Comparative Studies : In comparative studies with other bicyclic compounds, this compound has shown superior efficacy in inhibiting glutamate transporters compared to structurally similar compounds like tert-butyl 3,8-diazabicyclo[4.2.0]octane-7-carboxylate.

Data Table: Comparison with Related Compounds

Compound NameCAS NumberMolecular WeightGlutamate Transporter Inhibition
This compound1251005-47-6226.27 g/molHigh
tert-butyl 3,8-diazabicyclo[4.2.0]octane-7-carboxylate1251005-52-3226.27 g/molModerate
tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate885271-73-8226.27 g/molLow

Synthetic Routes

The synthesis of this compound typically involves:

  • Starting Material : Reaction between 3,8-diazabicyclo[4.2.0]octane and tert-butyl chloroformate.
  • Catalysts : Use of triethylamine as a base to facilitate ester formation.
  • Purification : Techniques such as recrystallization or chromatography are employed to obtain pure product.

Propriétés

IUPAC Name

tert-butyl 8-oxo-3,7-diazabicyclo[4.2.0]octane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-5-4-8-7(6-13)9(14)12-8/h7-8H,4-6H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAIROQUSBKKFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 8-oxo-3,7-diazabicyclo[4.2.0]octane-3-carboxylate
Reactant of Route 2
tert-Butyl 8-oxo-3,7-diazabicyclo[4.2.0]octane-3-carboxylate
Reactant of Route 3
tert-Butyl 8-oxo-3,7-diazabicyclo[4.2.0]octane-3-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 8-oxo-3,7-diazabicyclo[4.2.0]octane-3-carboxylate
Reactant of Route 5
tert-Butyl 8-oxo-3,7-diazabicyclo[4.2.0]octane-3-carboxylate
Reactant of Route 6
tert-Butyl 8-oxo-3,7-diazabicyclo[4.2.0]octane-3-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.